molecular formula C11H7BrClNO2 B1273601 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole CAS No. 258506-49-9

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Cat. No. B1273601
M. Wt: 300.53 g/mol
InChI Key: OUHGJKFYGYXITB-UHFFFAOYSA-N
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Description

The compound "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is known for its reactivity and has been extensively studied due to its presence in various biologically active molecules and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves annulation or condensation reactions. For instance, the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole involves the condensation of 4-chloroacetophenone oxime using lithium diisopropylamide (LDA) in tetrahydrofuran . Similarly, the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles is achieved by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole."

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed that it crystallized in the orthorhombic space group with specific unit cell parameters . Density Functional Theory (DFT) calculations are often used to compare and validate the experimental data, as seen in the study of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The reactivity can be influenced by substituents on the isoxazole ring, as seen in the study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one, where the reactivity was analyzed using Conceptual DFT .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure, spectroscopic data, and computational studies. For example, the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, can be studied using infra-red and ultra-violet spectra, which show the existence of different tautomeric forms depending on the solvent polarity . The basicity and acidity of these compounds can also be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its derivatives have been explored for their potential in various biological applications. For instance, studies have shown the synthesis of related compounds with demonstrated antitubercular and antimicrobial activities. The synthesis involves condensing specific aryl methyl ketones with hydroxylamine hydrochloride (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Applications in Organic Synthesis

In the realm of organic chemistry, the compound has been used in the synthesis of 5-substituted isoxazole-4-carboxylic esters. These esters are vital as they are starting materials for biomimetic synthesis of significant compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Antiviral and Cytotoxic Activities

Research has also been conducted on the synthesis of new pyrazole- and isoxazole-based heterocycles that include 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole derivatives. These compounds have shown promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1), and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Chemical Structure and Properties

The chemical structure and properties of related isoxazole compounds have been extensively studied, providing insights into their behavior in different solvents and conditions. This knowledge is crucial for understanding their reactivity and potential applications in various fields (Boulton & Katritzky, 1961).

Synthesis Techniques

Advanced synthesis techniques for creating derivatives of isoxazole compounds have been developed. These methods focus on increasing the purity and yield of the target compounds, which is essential for their use in scientific research and potential pharmaceutical applications (Kislyi, Danilova, & Semenov, 2005).

Safety And Hazards

Like all chemicals, isoxazole compounds should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin1.


Future Directions

Research into isoxazole compounds is ongoing, with many potential applications in pharmaceuticals and organic synthesis2. Future research will likely focus on developing new synthesis methods and exploring the biological activity of these compounds2.


Please note that this is a general overview of isoxazole compounds, and the specific properties and characteristics of “5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole” may vary. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGJKFYGYXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384097
Record name 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

CAS RN

258506-49-9
Record name 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 258506-49-9
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